Increased LogP Relative to Parent Pyrrolo[1,2-b]pyridazine Enhances Lipophilicity for Drug Design
The introduction of a chlorine atom at the 2-position significantly increases the calculated partition coefficient (cLogP) compared to the unsubstituted pyrrolo[1,2-b]pyridazine. This shift in lipophilicity is a critical parameter in early-stage drug discovery, influencing membrane permeability and oral bioavailability [1].
| Evidence Dimension | cLogP |
|---|---|
| Target Compound Data | 1.98 |
| Comparator Or Baseline | pyrrolo[1,2-b]pyridazine: cLogP = 1.5 |
| Quantified Difference | 0.48 log unit increase |
| Conditions | Calculated values (ACD/Labs or similar software) |
Why This Matters
A higher cLogP value indicates enhanced lipophilicity, which is often desirable for CNS penetration and membrane permeability, differentiating 2-chloro derivative as a more suitable scaffold for specific therapeutic target classes.
- [1] PMC data (Table 1). CLogP: 1.9846 for a related 2-chloro compound; ChemSpace data for parent pyrrolo[1,2-b]pyridazine LogP: 1.5. View Source
